molecular formula C7H7N5 B1672337 Fenamole CAS No. 5467-78-7

Fenamole

Cat. No. B1672337
CAS RN: 5467-78-7
M. Wt: 161.16 g/mol
InChI Key: ULIDRMKBVYYVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05362744

Procedure details

To a warm (50° C.), stirred solution of N'-phenylhydrazinecarboximidamide monohydroiodide (86.4 g, 0.31 mol) in water (300 mL) was added in one portion 70% nitric acid (2.80 mL, 0.0435 mol) followed by dropwise addition of a solution of silver nitrate (52.66 g, 0.3100 mol) in water (70 mL). The resulting suspension was allowed to cool over 30 minutes. To the still warm (+35° C.) mixture was added concentrated hydrochloric acid (3.6 mL). The solids were filtered off and washed with hot water (60 mL). The filtrate and washings were combined and acidified with concentrated hydrochloric acid (22.3 mL). The mixture was chilled (+5° C.) and stirred while a solution of sodium nitrite (21.46 g, 0.3110 mol) in water (70 mL) was added dropwise. The temperature of the solution was kept below 8° C. by controlling the addition rate. The solution was stirred for 15 minutes. To the mixture was added powdered sodium carbonate (36.14 g, 0.341 mol) in small portions to avoid excessive foaming. The resulting precipitate was stirred for 2 days. The solids were filtered off, washed with water (3×20 mL), and dried under house vacuum/air bleed at 45° C.; yield 38.77 g (77.4%), mp=158.5°-159.5° C.
Quantity
86.4 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
3.6 mL
Type
reactant
Reaction Step Three
Quantity
21.46 g
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
Quantity
36.14 g
Type
reactant
Reaction Step Five
Name
Quantity
70 mL
Type
solvent
Reaction Step Six
Quantity
52.66 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
I.[C:2]1([N:8]=[C:9]([NH:11][NH2:12])[NH2:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N+:13]([O-])(O)=O.Cl.N([O-])=O.[Na+].C(=O)([O-])[O-].[Na+].[Na+]>O.[N+]([O-])([O-])=O.[Ag+]>[C:2]1([N:8]2[C:9]([NH2:10])=[N:11][N:12]=[N:13]2)[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:0.1,4.5,6.7.8,10.11|

Inputs

Step One
Name
Quantity
86.4 g
Type
reactant
Smiles
I.C1(=CC=CC=C1)N=C(N)NN
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.8 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
3.6 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
21.46 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
36.14 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Six
Name
Quantity
70 mL
Type
solvent
Smiles
O
Name
Quantity
52.66 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool over 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
To the still warm (+35° C.) mixture
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
WASH
Type
WASH
Details
washed with hot water (60 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was chilled (+5° C.)
ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
was kept below 8° C.
STIRRING
Type
STIRRING
Details
The resulting precipitate was stirred for 2 days
Duration
2 d
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
WASH
Type
WASH
Details
washed with water (3×20 mL)
CUSTOM
Type
CUSTOM
Details
dried under house vacuum/air
CUSTOM
Type
CUSTOM
Details
bleed at 45° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C1(=CC=CC=C1)N1N=NN=C1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.